molecular formula C9H18I2 B1329630 1,9-Diiodononane CAS No. 24613-65-8

1,9-Diiodononane

Cat. No.: B1329630
CAS No.: 24613-65-8
M. Wt: 380.05 g/mol
InChI Key: QVXLFUVDXDMDFE-UHFFFAOYSA-N
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Description

1,9-Diiodononane: is an organic compound with the molecular formula C9H18I2 . It is a diiodoalkane, specifically a nonane derivative where iodine atoms are attached to the first and ninth carbon atoms. This compound is known for its use in various organic synthesis processes due to its reactivity and ability to form carbon-iodine bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Diiodononane can be synthesized through the iodination of nonane. One common method involves the reaction of nonane with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{20} + 2\text{I}_2 \rightarrow \text{C}9\text{H}{18}\text{I}_2 + 2\text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where nonane is treated with iodine in the presence of a catalyst to ensure efficient and high-yield production. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,9-Diiodononane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Reduction Reactions: The compound can be reduced to nonane by using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in coupling reactions to form longer carbon chains or cyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling Reactions: Palladium catalysts in the presence of phosphine ligands.

Major Products Formed:

    Alcohols: From substitution reactions.

    Nonane: From reduction reactions.

    Extended carbon chains or cyclic compounds: From coupling reactions.

Scientific Research Applications

1,9-Diiodononane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-diiodononane primarily involves its ability to undergo substitution and coupling reactions. The iodine atoms act as leaving groups, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    1,9-Dibromononane: Similar structure but with bromine atoms instead of iodine.

    1,9-Dichlorononane: Similar structure but with chlorine atoms instead of iodine.

    1,9-Difluorononane: Similar structure but with fluorine atoms instead of iodine.

Comparison: 1,9-Diiodononane is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties. For example, iodine atoms make this compound more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts .

Properties

IUPAC Name

1,9-diiodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18I2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXLFUVDXDMDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCI)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067008
Record name Nonane, 1,9-diiodo-
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Molecular Weight

380.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24613-65-8
Record name 1,9-Diiodononane
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Record name Nonane, 1,9-diiodo-
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Record name 1,9-Diiodononane
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Record name Nonane, 1,9-diiodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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